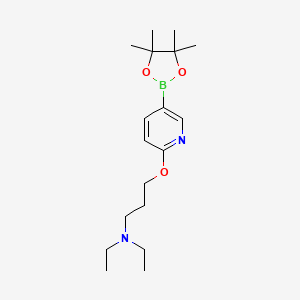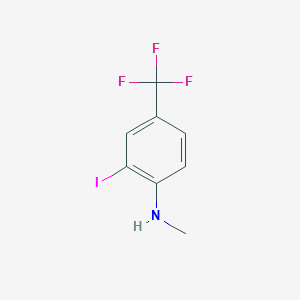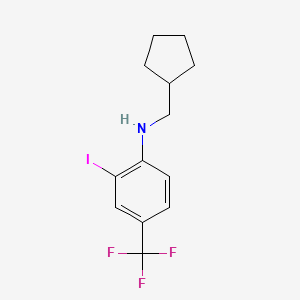
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine is a compound that features a unique combination of an oxetane ring and a trifluoromethyl group. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the iodo and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For example, the intramolecular etherification of suitable alcohols can be employed to achieve this cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as electrophilic halocyclization and cross-coupling reactions are often utilized in large-scale production to introduce the iodo and trifluoromethyl groups efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds .
Aplicaciones Científicas De Investigación
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The oxetane ring’s stability and reactivity also play a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine: shares similarities with other oxetane derivatives and trifluoromethyl-substituted compounds.
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl substitution patterns.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and trifluoromethyl group, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-[2-iodo-4-(trifluoromethyl)phenyl]oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3INO/c11-10(12,13)6-1-2-9(8(14)3-6)15-7-4-16-5-7/h1-3,7,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVIHPVRQRVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2=C(C=C(C=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














